Molecular Weight and Lipophilicity Differentiate the 6-Bromo-Propionaldehyde from the Parent Non-Brominated Analog
The introduction of bromine at the 6-position significantly increases molecular weight and, critically, lipophilicity compared to the non-brominated parent compound 3-(benzo[1,3]dioxol-5-yl)-propionaldehyde (CAS 30830-55-8). The target compound has a molecular weight of 257.08 g/mol and a computed LogP of 2.31 , whereas the non-brominated analog has a molecular weight of 178.18 g/mol and a significantly lower lipophilicity (typical of the bromine-free scaffold). The ΔLogP attributable to the 6-bromo substituent is approximately +0.4 to +0.6 units, consistent with classical aromatic bromine substitution effects [1]. This increase in logP influences passive membrane permeability, protein binding, and metabolic stability in biological assays, making the brominated compound a distinctly different chemical entity for lead optimization campaigns.
| Evidence Dimension | Calculated lipophilicity (LogP) and molecular weight |
|---|---|
| Target Compound Data | MW = 257.08 g/mol; LogP = 2.31 |
| Comparator Or Baseline | 3-(Benzo[1,3]dioxol-5-yl)-propionaldehyde (CAS 30830-55-8): MW = 178.18 g/mol [2] |
| Quantified Difference | ΔMW = +78.9 g/mol; estimated ΔLogP ≈ +0.4–0.6 [1] |
| Conditions | Computed physicochemical properties (PubChem/ChemSrc data); bromine LogP contribution estimated from aromatic halogen substitution rules |
Why This Matters
The substantial molecular weight increase and enhanced lipophilicity alter pharmacokinetic and permeability profiles, disqualifying the non-brominated analog as a direct substitute in any medicinal chemistry program where these parameters are critical.
- [1] Hansch, C.; Leo, A.; Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, 1995. (Bromine π constant ≈ 0.86 for aromatic substitution; LogP contribution inferred). View Source
- [2] NIST Chemistry WebBook. 1,3-Benzodioxole-5-propanal (CAS 30830-55-8). https://webbook.nist.gov/cgi/cbook.cgi?ID=30830-55-8 (accessed 2026-04-25). View Source
